molecular formula C8H8O3 B372448 Vanillin CAS No. 121-33-5

Vanillin

Cat. No. B372448
CAS RN: 121-33-5
M. Wt: 152.15g/mol
InChI Key: MWOOGOJBHIARFG-UHFFFAOYSA-N
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Description

Vanillin is an aromatic compound found in a variety of natural sources, including vanilla beans, cloves, cinnamon, and cocoa beans. It is also used as a flavoring agent in many food and beverage products. Vanillin has been studied extensively for its potential medicinal properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, vanillin has been used in laboratory experiments to study its mechanism of action, biological activity, and biochemical and physiological effects.

Scientific research applications

Gastroprotective Effects

Vanillin has demonstrated significant gastroprotective activity in gastric ulcers through multiple actions. These include the inhibition of gastric secretion and acidity, reduction of inflammation and oxidative stress, suppression of the expression of NF-κB, and restoration of histological architecture in the gastric lining. This was observed in studies on rats with ethanol-induced gastric injury, where vanillin effectively alleviated damage and activated mast cells (Al Asmari et al., 2015).

Biotechnological Production

Vanillin is produced biotechnologically due to the high demand that cannot be met solely through natural extraction or chemical synthesis. Biotechnological methods include utilizing microorganisms and plant cells to convert various substrates like eugenol, isoeugenol, and ferulic acid into vanillin. This approach is considered more economically viable and environmentally friendly compared to traditional methods (Kaur & Chakraborty, 2013).

Antimicrobial Activity in the Human Gut

Vanillin's interaction with human gut microbiota reveals its role in countering antimicrobial activity. The gut microbiome adapts to dietary vanillin, employing specific metabolic pathways to mitigate its antimicrobial effects. This adaptation is crucial for understanding how dietary habits influence gut microbiota composition and functionality (Yadav, Pandey, & Chauhan, 2020).

Renewable Chemical Applications

Vanillin is also used as a building block for bio-based polymers and renewable chemicals. Being one of the few aromatic compounds produced from biomass, it's integral in synthesizing bio-based polymers that require aromatic monomers for optimal thermo-mechanical properties (Fache, Boutevin, & Caillol, 2016).

Role in Diabetes Management

Research has identified vanillin as a potential inhibitor of α-glucosidase, an enzyme relevant in diabetes management. Vanillin binds to α-glucosidase, creating steric hindrance and inhibiting its activity, which could contribute to the development of special dietary foods for diabetes management (Liu et al., 2021).

Obesity and Gut Microbiota Composition

Vanillin has shown effectiveness in ameliorating high-fat-diet-induced obesity in mice. It positively influences body weight, blood properties, insulin sensitivity, inflammatory factors, and gut microbiota composition. Vanillin enhances short-chain fatty acid production and modifies the gut microbiota, reducing the abundance of certain bacteria linked to obesity (Guo et al., 2018).

Antidepressant Effects

Vanillin has demonstrated potential antidepressant effects in rats subjected to chronic mild stress. It restored behavioral and biochemical changes associated with stress, reduced brain MDA and NO levels, and increased brain GSH and serotonin levels. This suggests vanillin's potential use in managing stress-related disorders (Abo-Youssef, 2016).

Anticancer Potential

Vanillin's role in redox status regulation and its potential contribution to cancer prevention and treatment has been highlighted. Its antioxidant properties are closely linked to its pharmacological activities, making it a significant compound in the development of anticancer agents (Bezerra, Soares, & de Sousa, 2016).

Sensing and Detection Applications

Vanillin's detection in air is important due to its widespread use in various industries. Novel methods for fast and efficient detection of vanillin have been developed, including electrochemical sensors. These sensors offer excellent sensitivity and selectivity, crucial for monitoring vanillin in various applications (Manikandan et al., 2022).

properties

IUPAC Name

4-hydroxy-3-methoxybenzaldehyde
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InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3
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InChI Key

MWOOGOJBHIARFG-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)C=O)O
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Molecular Formula

C8H8O3
Record name VANILLIN
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DSSTOX Substance ID

DTXSID0021969
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Molecular Weight

152.15 g/mol
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Physical Description

Vanillin appears as white or very slightly yellow needles., Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, White or off-white solid with a pleasant odor of vanilla; [Merck Index] Light yellow solid; [Sigma-Aldrich MSDS], Solid, WHITE-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., white or slightly yellow needles or crystalline powder with a sweet, creamy, vanilla odour
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Boiling Point

545 °F at 760 mmHg (NTP, 1992), 285 °C, 285.00 to 286.00 °C. @ 760.00 mm Hg
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Flash Point

153 °C (307 °F) - closed cup, 153 °C c.c.
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Solubility

Slightly soluble (NTP, 1992), In water, 1.102X10+4 mg/L at 25 °C, In water >2%; in ethanol is 1:2 vanillin:ethanol. Freely soluble in chloroform, ether, in solutions of fixed alkali hydroxides; solutions in glycerin and hot water., Soluble in 125 parts water, 20 parts glycerin, 2 parts 95% alcohol, chloroform, ether., Very soluble in ethanol, diethyl ether, acetone; soluble in benzene, ligroin, 11 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.0, slightly soluble in water; soluble in organic solvents, oils, freely soluble (in ethanol)
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Density

1.056 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.056, 1.06 g/cm³
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Vapor Density

5.2 (Air = 1), Relative vapor density (air = 1): 5.2
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Vapor Pressure

1 mmHg at 225 °F (NTP, 1992), 0.000118 [mmHg], 1.18X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible)
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Product Name

Vanillin

Color/Form

White crystalline needles from water, White or off-white nonhygroscopic crystalline powder

CAS RN

121-33-5
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Melting Point

178 to 181 °F (NTP, 1992), 81-83 °C, 81.5 °C
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Record name Vanillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name VANILIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

10 g of 4-hydroxy-3-methoxyphenylglycolic acid (molecular weight 198) are dissolved in 100 g of water, and 82 g of an aqueous 20% FeCl3 -solution are added over a period of 20 to 30 minutes at 75° to 80° C., thus initiating a vigorous evolution of carbon dioxide which abates after another 30 minutes. The reaction takes place at a pH-value of from 2 to 0.8. Most of the 4-hydroxy-3-methoxy benzaldehyde formed completely crystallises out of the acid oxidation solution on cooling. The 4-hydroxy-3-methoxybenzaldehyde can be completely extracted from the oxidation solution with benzene or toluene. The extract is washed with a little water, after which the solvent is distilled off until the 4-hydroxy-3-methoxybenzaldehyde can be precipitated from the mother liquor in crystalline form with cyclohexane or with light petrol.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step One
[Compound]
Name
FeCl3
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

To a 250 ml. three-necked flask fitted with a stopper, thermometer, drying tube and magnetic stirring bar was added 4.28 g. (0.010 mole) of beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine, 75 ml. tetrahydrofuran and 1.53 ml. (0.011 mole) triethylamine. The mixture was cooled to -10° C., 1.05 ml. (0.011 mole) ethyl chloroformate was added, stirred for 20 minutes, cooled to -35° C. and 1.11 g. (0.010 mole) of dicyclcpropylcarbinylamine added. The reaction mixture was allowed to warm slowly to room temperature and stirred overnight. The mixture was poured into 150 ml. water, extracted with 250 ml. of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.) and dried over anhydrous magnesium sulfate. The dried extract was evaporated to dryness in vacuo to provide a colorless solid which was recrystallized from 75 ml. of boiling ethyl acetate to obtain 3.78 g. (72%) of diblocked amide, M.P. 164°-165° C. Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane gave a single spot, Rf 0.40 with vanillin spray reagent. An additional 0.65 g. was recovered from the mother liquors. C. To a slurry of 2.58 g. (4.9 mmole) of the product obtained in Part B in 250 ml. of methanol was added 0.60 g. of 5% palladium-on-carbon catalyst (50% wet) and the mixture hydrogenated for one hour at an initial pressure of 71 psi (5.0 kg./cm.2). The catalyst was removed by filtration and the methanol evaporated at reduced pressure to afford 1.47 g. (100%) of colorless product, M.P. 190°-191° C. TLC in
Name
beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.011 mol
Type
reactant
Reaction Step Two
Quantity
0.011 mol
Type
reactant
Reaction Step Three
[Compound]
Name
amide
Quantity
0 (± 1) mol
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

Metabolites of trans-ferulic acid, including the CoASH thioesters, were analysed and quantitated by HPLC using a Lichrosorb RP-18 column (20 cm×4.6 mm; Capital HPLC, Broxburn, West Lothian, UK) with a multiphasic gradient; solvent “A” was 20 mM NaOAc, adjusted to pH 6.0 and solvent “B” was MeOH; the flow rate was 1.2 ml/min; the proportion of solvent “B” rose linearly from 0% at 0 min to 10% at 15 min and thence to 50% at 40 min and 70% at 45 min, finally decreasing to 0% at 50 min. Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which permitted u/v spectral analysis of each eluting component. Typical approximate retention times were: CoASH, 3 min; vanillic acid, 7 min; trans-ferulic acid, 19 min; acetyl SCoA, 22 min; HMPHP SCoA, 29 min; vanilloyl SCoA, 31 min; vanillin, 31.5 min; trans-feruloyl SCoA, 34 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CoASH thioesters
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Quantity
0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Vanillin
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Vanillin
Reactant of Route 5
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Reactant of Route 6
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